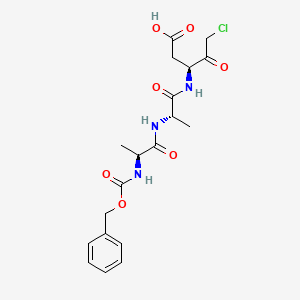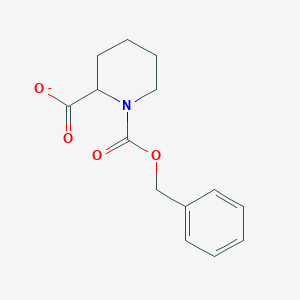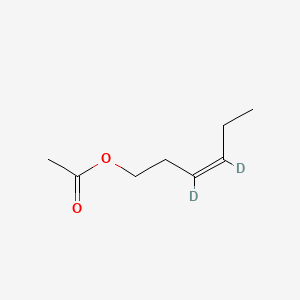
Z-Ala-Ala-Asp-CMK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Ala-Ala-Asp-CMK is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino acids, coupling of the protected amino acids to form the peptide chain, and subsequent deprotection and chloromethylation steps. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Z-Ala-Ala-Asp-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are covalently modified proteins. These modifications result from the reaction of the chloromethylketone group with nucleophilic residues on the target proteins .
Aplicaciones Científicas De Investigación
Z-Ala-Ala-Asp-CMK is widely used in scientific research due to its ability to inhibit granzyme B. Some of its key applications include:
Cancer Research: It is used to study the role of granzyme B in cancer cell apoptosis and to develop potential therapeutic strategies.
Apoptosis Studies: This compound is employed to understand the molecular pathways involved in programmed cell death and to identify potential targets for therapeutic intervention.
Mecanismo De Acción
Z-Ala-Ala-Asp-CMK exerts its effects by covalently binding to the active site of granzyme B, thereby inhibiting its proteolytic activity. The chloromethylketone group reacts with the thiol group of a cysteine residue in the active site of granzyme B, forming a stable covalent bond. This inhibition prevents granzyme B from cleaving its substrates, ultimately blocking the apoptotic signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that also inhibits apoptosis by blocking caspase activity.
Ac-DEVD-CHO: A selective inhibitor of caspase-3, another protease involved in apoptosis.
Uniqueness
Z-Ala-Ala-Asp-CMK is unique in its selectivity for granzyme B, making it a valuable tool for studying the specific role of this protease in apoptosis and immune responses. Unlike other inhibitors that target multiple proteases, this compound provides a more targeted approach, allowing researchers to dissect the specific contributions of granzyme B in various biological processes .
Propiedades
Fórmula molecular |
C19H24ClN3O7 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
Clave InChI |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)

![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)




![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)

![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
